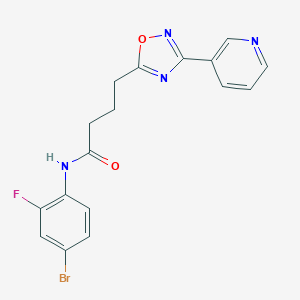![molecular formula C13H11BrN6O2 B277161 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is known to act as a potent and selective antagonist of certain receptors in the brain. This property makes it a valuable tool for investigating the function of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide are diverse and depend on the specific research application. In studies related to inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain symptoms. In cancer research, it has been used to inhibit the growth and proliferation of cancer cells. In neuroscience studies, it has been used to investigate the role of certain receptors in the brain and their potential as targets for drug therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potency and selectivity. This compound is highly effective at targeting specific receptors, which allows for more precise investigations into their function. However, one limitation of this compound is its cost. It is a relatively expensive compound, which can limit its use in some research applications.
Orientations Futures
There are many potential future directions for research involving 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drug therapies that target the receptors it interacts with. Another potential direction is the investigation of its effects on other physiological processes, such as immune function or metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a valuable tool for investigating various biochemical and physiological processes. Its potency and selectivity make it a valuable tool for investigating the function of specific receptors in the brain, as well as in studies related to inflammation, pain, and cancer. While there are some limitations to its use, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 4-bromobenzyl azide with 5-methylisoxazole-3-carboxylic acid followed by the addition of acetic anhydride. This process yields the final product as a white powder with a melting point of 207-209°C.
Applications De Recherche Scientifique
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain receptors in the brain. It has also been used in studies related to inflammation and pain, as well as in cancer research.
Propriétés
Formule moléculaire |
C13H11BrN6O2 |
|---|---|
Poids moléculaire |
363.17 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H11BrN6O2/c1-8-6-11(17-22-8)15-12(21)7-20-13(16-18-19-20)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,17,21) |
Clé InChI |
NNHJLBMCZDJOGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)



